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molecular formula C7H10N2O2 B015672 ethyl 3-methyl-1H-pyrazole-4-carboxylate CAS No. 85290-78-4

ethyl 3-methyl-1H-pyrazole-4-carboxylate

Cat. No. B015672
M. Wt: 154.17 g/mol
InChI Key: HHYVTIKYZUMDIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096543B2

Procedure details

In a 25 mL sealed tube, ethyl 5-methyl-1H-pyrazole-4-carboxylate (0.25 g, 1.0 eq.) was dissolved in ethanol (5 mL) at RT. Hydrazine hydrate (1 mL, 5 eq.) was introduced dropwise at RT and the reaction mixture was heated at 120° C. for 20 h. The reaction mixture was concentrated under reduced pressure (40° C., 20 mm Hg) to afford the crude 5-methyl-1H-pyrazole-4-carbohydrazide (0.24 g) which was used without further purification in the following step.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]([O:9]CC)=O.O.[NH2:13][NH2:14]>C(O)C>[CH3:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]([NH:13][NH2:14])=[O:9] |f:1.2|

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
CC1=C(C=NN1)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
O.NN

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 25 mL sealed tube
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure (40° C., 20 mm Hg)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C=NN1)C(=O)NN
Measurements
Type Value Analysis
AMOUNT: MASS 0.24 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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